molecular formula C18H19FN4O3S B10988276 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B10988276
M. Wt: 390.4 g/mol
InChI Key: GJYBLEXCCNPHAU-UHFFFAOYSA-N
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Description

3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine is a high-quality chemical reagent designed for research and development purposes in medicinal chemistry and drug discovery. This compound features a synthetically versatile [1,2,4]triazolo[4,3-a]pyridine scaffold, a structure recognized for its significant pharmacological potential. Scientific literature indicates that the [1,2,4]triazolo[4,3-a]pyridine core is a privileged structure in drug design, with documented applications in developing agents for anticancer research , antimicrobial studies , and investigations targeting the central nervous system . The molecular architecture of this particular derivative, which incorporates a piperidine ring linked to a fluorinated aryl sulfonamide group, suggests potential for diverse biological interactions and makes it a compound of interest for screening against novel therapeutic targets. It is supplied as a solid and should be stored in a cool, dry environment. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own safety and efficacy evaluations to determine its suitability for specific experimental purposes.

Properties

Molecular Formula

C18H19FN4O3S

Molecular Weight

390.4 g/mol

IUPAC Name

3-[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C18H19FN4O3S/c1-26-16-6-5-14(12-15(16)19)27(24,25)22-10-7-13(8-11-22)18-21-20-17-4-2-3-9-23(17)18/h2-6,9,12-13H,7-8,10-11H2,1H3

InChI Key

GJYBLEXCCNPHAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C4N3C=CC=C4)F

Origin of Product

United States

Preparation Methods

Formation of the Triazolo-Pyridine Core

The triazolo[4,3-a]pyridine scaffold is synthesized via cyclocondensation of 2-aminopyridine derivatives with nitriles or hydrazines. For example, reacting 2-amino-4-bromopyridine with acetylhydrazine in ethanol under reflux yields the intermediate 3-bromo-triazolo[4,3-a]pyridine. This step typically achieves yields of 65–75% after recrystallization from ethanol.

Introduction of the Piperidine-Sulfonyl Group

The piperidine-sulfonyl substituent is introduced through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling. In a representative procedure, 3-bromo-triazolo[4,3-a]pyridine reacts with 1-[(3-fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-amine in the presence of a Pd(PPh3)4 catalyst and K2CO3 in dimethylformamide (DMF) at 110°C for 12 hours. The reaction is monitored via thin-layer chromatography (TLC), and the crude product is purified using silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7).

Table 1: Key Reaction Parameters for Conventional Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
Triazolo-pyridine core2-Aminopyridine, acetylhydrazine, reflux7092%
SNAr couplingPd(PPh3)4, K2CO3, DMF, 110°C5889%
Final purificationSilica gel (ethyl acetate/hexane)8599%

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of triazolo-pyridines by enhancing reaction kinetics. A modified protocol involves the cyclization of 1-amino-2-iminopyridine intermediates with carboxylic acids under microwave conditions.

Optimized Microwave Protocol

  • Intermediate preparation : 1-Amino-2-iminopyridine (10 mmol) is reacted with 3-fluoro-4-methoxybenzenesulfonyl chloride in acetonitrile at 50°C for 2 hours to form the sulfonamide intermediate.

  • Cyclization : The intermediate is mixed with glacial acetic acid (15 mmol) and subjected to microwave irradiation (300 W, 120°C) for 20 minutes . The reaction mixture is cooled, diluted

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions may involve the incorporation of additional atoms or groups into the compound’s structure.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of [1,2,4]triazolo[4,3-a]pyridine sulfonamides. Key analogues and their properties are summarized below:

Compound Name / Substituents Yield (%) Melting Point (°C) Key Features / Activity Reference
3-(4-Methoxybenzylthio)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (15a) 81 169–170 High yield; methoxy group enhances lipophilicity
3-(3-Bromobenzylthio)-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (15b) 94 160–162 Bromine substituent may improve halogen bonding; tested for antimalarial activity
8-Chloro-3-(4-propylphenyl)-[1,2,4]triazolo[4,3-a]pyridine N/A N/A Herbicidal activity (50% inhibition at 37.5 g/ha); safe for crops
3-(3-Carboxy-azetidin-1-yl)-[1,2,4]triazolo[4,3-a]pyridine N/A N/A Carboxy group improves solubility; potential for CNS-targeting drugs
3-(3-Chlorobenzylthio)-8-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridine (15d) 93 143–145 Pyrrolidine sulfonyl group reduces steric hindrance compared to piperidine analogues

Key Observations:

Sulfonamide Linkage : The piperidine sulfonyl group in the target compound contrasts with pyrrolidine sulfonyl derivatives (e.g., 15d). Piperidine’s six-membered ring may offer greater conformational flexibility for target binding compared to pyrrolidine’s five-membered structure .

Substituent Effects: Fluorine and Methoxy Groups: The 3-fluoro-4-methoxyphenyl moiety is unique among the analogues. Fluorine’s electronegativity and methoxy’s electron-donating properties could enhance metabolic stability and π-π stacking interactions . Thioether vs.

Biological Activity :

  • Antimalarial activity is reported for sulfonamide derivatives (e.g., 15b), though specific data for the target compound are lacking .
  • Herbicidal activity in analogues (e.g., 8-chloro-3-(4-propylphenyl)-triazolo[4,3-a]pyridine) highlights the scaffold’s versatility .

Biological Activity

The compound 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine (CAS Number: 1010903-07-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its pharmacological applications.

Structural Characteristics

The molecular formula of the compound is C18H19FN4O3SC_{18}H_{19}FN_{4}O_{3}S, with a molecular weight of 390.4 g/mol. The structure includes a triazolo-pyridine core linked to a piperidine ring and a sulfonamide group derived from a 3-fluoro-4-methoxyphenyl moiety. This unique structure is believed to contribute significantly to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of sulfonyl chlorides and subsequent coupling reactions with piperidine derivatives. The general synthetic route can be summarized as follows:

  • Formation of Sulfonyl Chloride : Reaction of 3-fluoro-4-methoxybenzenesulfonyl chloride with piperidine.
  • Coupling Reaction : The sulfonyl chloride is coupled with a suitable piperidine derivative under basic conditions to form the final product.

Antimalarial Activity

Research indicates that compounds within the triazolo[4,3-a]pyridine class exhibit significant antimalarial properties. In particular, derivatives similar to the target compound have been evaluated for their efficacy against Plasmodium falciparum. A study noted that certain synthesized triazolo-pyridines demonstrated promising in vitro antimalarial activity with IC50 values ranging from 2.24 to 4.98 μM .

Other Pharmacological Activities

The broader category of triazolopyridines has been associated with various biological activities:

  • Antibacterial and Antifungal : Compounds in this class have shown effectiveness against bacterial and fungal strains, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
  • CNS Activity : Certain triazolopyridines have been investigated for their anxiolytic and anticonvulsant effects, indicating potential use in neurological disorders .

The biological activity of 3-{1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidin-4-yl}[1,2,4]triazolo[4,3-a]pyridine is thought to involve interaction with specific macromolecular targets such as enzymes or receptors. The sulfonamide group is particularly effective in forming strong interactions with active sites due to its ability to participate in hydrogen bonding and electrostatic interactions. Additionally, the presence of the fluorine atom may enhance binding affinity through electronic effects.

Case Studies

A notable case study involved a series of synthesized triazolopyridine sulfonamides where their antimalarial activities were rigorously tested. The results indicated that modifications in the substituents on the triazole ring significantly influenced both the potency and selectivity against Plasmodium falciparum .

Data Summary Table

PropertyValue
CAS Number1010903-07-7
Molecular FormulaC18H19FN4O3S
Molecular Weight390.4 g/mol
Antimalarial IC502.24 - 4.98 μM
Other ActivitiesAntibacterial, Anti-inflammatory

Q & A

Basic Research Question

  • Antifungal Assays : Use Candida albicans or Aspergillus niger in agar dilution tests. Compounds with hydrazone moieties (e.g., 5a–5g) showed MIC values of 8–32 µg/mL, correlating with electron-withdrawing substituents .
  • Herbicidal Testing : Apply post-emergent sprays (37.5–150 g a.i. ha⁻¹) on Echinochloa crusgalli. Compound 8-chloro-3-(4-propylphenyl)-... achieved 50% inhibition at 37.5 g/ha, with selectivity for dicot weeds .

How can computational tools like DFT and 3D-QSAR improve derivative design?

Advanced Research Question

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic effects. For example, electron-deficient aryl groups at the 3-position enhance antifungal activity by stabilizing H-bonding with fungal CYP51 .
  • 3D-QSAR (CoMFA) : Map steric/electrostatic fields to activity data. Hydrophobic substituents at the 8-position (e.g., propylphenyl) improve herbicidal efficacy, while polar groups reduce bioavailability .

What strategies mitigate contradictions in biological activity data across studies?

Advanced Research Question

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%) and inoculum size. For antimalarial studies, synchronize Plasmodium falciparum cultures to minimize growth phase variability .
  • SAR Analysis : Compare substituent effects across targets. For example, 3-(2-chlorobenzylthio) groups enhance antimalarial activity (IC50: 0.8 µM) but show no herbicidal effect, highlighting target-specific pharmacophores .

How is reaction efficiency optimized for introducing diverse sulfonamide groups?

Basic Research Question

  • Catalytic Screening : Test bases (e.g., DMAP, Et₃N) and solvents (DCM vs. THF). Pyridine as a base in DCM gave >90% yield for 8-(pyrrolidin-1-ylsulfonyl)- derivatives .
  • Microwave Assistance : Reduce reaction time for cyclization steps from 12 hours (reflux) to 30 minutes (150 W, 100°C) .

What pharmacokinetic parameters should be prioritized during derivative optimization?

Advanced Research Question

  • LogP Optimization : Aim for 2–3 to balance solubility and membrane permeability. Derivatives with methoxyphenyl groups (LogP ~2.5) showed better bioavailability than fluorinated analogs .
  • Metabolic Stability : Incubate with liver microsomes (human/rat). Piperidine sulfonamides with cyclopropyl substituents exhibited longer t½ (>60 mins) due to reduced CYP3A4 metabolism .

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